

Spectroscopic Elucidation of (S)-1-N-Boc-3-cyanopiperidine: A Technical Guide

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Compound of Interest

Compound Name: (S)-1-N-Boc-3-cyanopiperidine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **(S)-1-N-Boc-3-cyanopiperidine**, a key building block in the synthesis of various pharmaceutical compounds. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Chemical Structure and Properties

(S)-1-N-Boc-3-cyanopiperidine, also known as tert-butyl (3S)-3-cyanopiperidine-1-carboxylate, is a chiral heterocyclic compound. Its structure consists of a piperidine ring substituted with a cyano group at the 3-position and protected with a tert-butoxycarbonyl (Boc) group on the nitrogen atom.

Property	Value
Molecular Formula	C ₁₁ H ₁₈ N ₂ O ₂
Molecular Weight	210.27 g/mol
CAS Number	915226-39-0
Appearance	White to yellow powder
Melting Point	60-65 °C

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

^1H NMR Spectroscopy

The ^1H NMR spectrum provides information about the number of different types of protons and their neighboring environments. The following table summarizes the proton NMR data for the closely related racemic N-Boc-3-cyanopiperidine in CDCl_3 , which serves as a strong reference for the (S)-enantiomer.^[1]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
1.49	s	9H	-C(CH ₃) ₃ (Boc)
1.77	m	2H	Piperidine ring protons
1.97	br s	1H	Piperidine ring proton
2.66	m	1H	Piperidine ring proton
3.35-3.84	br s	4H	Piperidine ring protons

^{13}C NMR Spectroscopy

While specific experimental data for **(S)-1-N-Boc-3-cyanopiperidine** was not found in the search, the expected chemical shifts for the carbon atoms can be predicted based on the functional groups present.

Chemical Shift (δ) ppm (Predicted)	Assignment
~28.4	-C(CH ₃) ₃ (Boc)
~25-35	Piperidine ring CH ₂
~40-50	Piperidine ring CH ₂ -N
~40-50	Piperidine ring CH-CN
~80.0	-C(CH ₃) ₃ (Boc)
~118	-C \equiv N
~154	-C=O (Boc)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The following table summarizes the expected characteristic IR absorption bands for **(S)-1-N-Boc-3-cyanopiperidine**.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2950-2850	Medium to Strong	C-H stretch (alkane)
~2260-2220	Medium	C \equiv N stretch (nitrile)
~1690-1630	Strong	C=O stretch (amide, Boc group)
~1450 & ~1375	Medium	C-H bend (methyl)
~1465	Medium	C-H bend (methylene)
~1300-1000	Strong	C-O stretch (ester-like)
~1250-1000	Medium to Strong	C-N stretch (amine)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The exact mass of **(S)-1-N-Boc-3-cyanopiperidine** is 210.1368 g/mol .[\[2\]](#)

m/z	Proposed Fragment
210	$[M]^+$ (Molecular Ion)
154	$[M - C_4H_8]^+$ or $[M - 56]^+$
111	$[M - Boc]^+$
57	$[C_4H_9]^+$ (tert-butyl cation)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

NMR Spectroscopy

A sample of **(S)-1-N-Boc-3-cyanopiperidine** is dissolved in a deuterated solvent, typically chloroform-d ($CDCl_3$), in an NMR tube. The spectrum is recorded on a spectrometer operating at a frequency of 400 MHz or higher for 1H NMR. For ^{13}C NMR, a higher number of scans is typically required to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

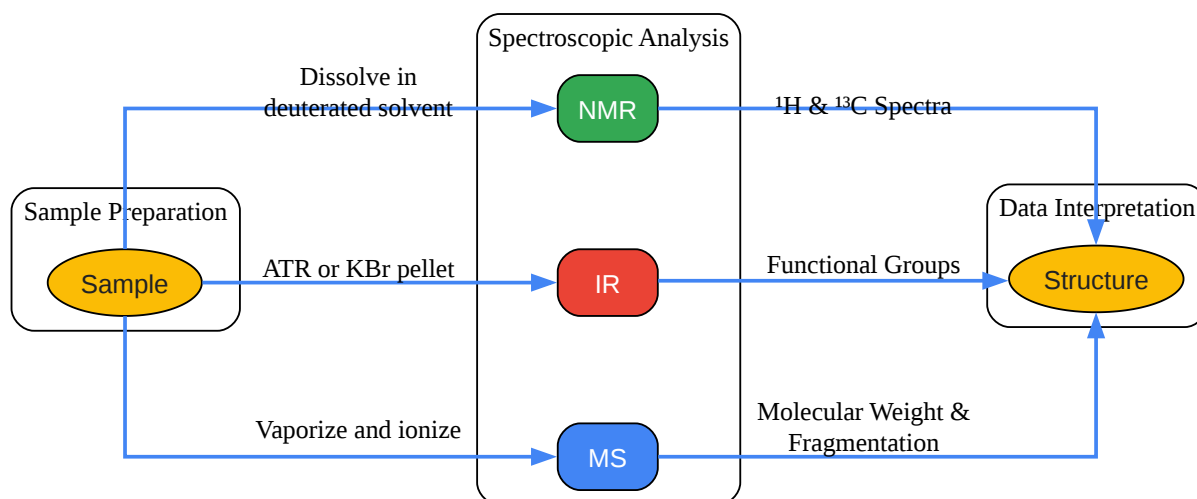
An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, the sample can be prepared as a KBr pellet or as a mull in Nujol. The spectrum is typically recorded over the range of 4000-400 cm^{-1} .

Mass Spectrometry

Mass spectral data can be acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, where it is vaporized and bombarded with

a beam of high-energy electrons. This causes the molecule to ionize and fragment. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Visualizations



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Caption: General workflow for spectroscopic analysis.

Caption: Structure and key functional groups.

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References

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- 2. Tert-butyl 3-cyanopiperidine-1-carboxylate | C₁₁H₁₈N₂O₂ | CID 2756785 - PubChem [pubchem.ncbi.nlm.nih.gov]
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